Ctopa

説明

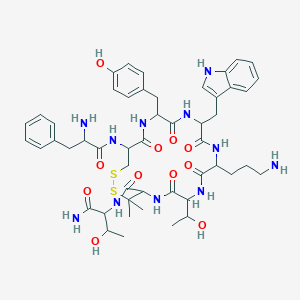

Ctopa is a synthetic peptide derived from a natural peptide, C-terminal peptide of the B chain of human apolipoprotein A-I (C-ApoA-I). It has been widely used in scientific research due to its unique properties and its ability to modulate biological activities. In

科学的研究の応用

Technologies for Circulating Tumor Cell Separation

The separation and detection of circulating tumor cells (CTCs) are crucial for early cancer diagnosis and prognosis. Various technologies have been developed for treating cancer, focusing on whole blood samples without any pretreatment. These methods include size-based, immunoaffinity-based, and density-based methods or combinations of these methods, along with positive and negative enrichment during separation. These technologies are currently mainly used for research purposes and have high potential as future clinical diagnostic techniques for individualized therapy of cancer patients (Bankó et al., 2019).

Complementary Therapies in Cancer Treatment

Research has explored the use of complementary therapies (CT) among breast cancer patients receiving conventional treatment. The study found that CTs such as homeopathy, manual healing methods, herbalism, and acupuncture were commonly used after cancer diagnosis, mainly for physical distress. This highlights the role of CTs in patient care beyond conventional treatments (Crocetti et al., 1998).

Resource Utilization in Fish Species

A study on cutthroat trout (CT) and Dolly Varden charr (DV) explored resource utilization and the impact of interspecific competition. The research indicated that the resource use of DV is strongly influenced by competition from CT, whereas CT remains largely unaffected. This study provides insights into ecological interactions and resource dynamics in aquatic environments (Hindar et al., 2004).

Circulating Tumor DNA in Cancer Research

Circulating tumor DNA (ctDNA) is gaining attention for its potential applications in cancer management and research. It offers prospects for prognostication, molecular profiling, and monitoring in a non-invasive manner, marking a significant advancement in personalized oncology and cancer research (Wan et al., 2017).

Clinical Applications of Computed Tomography

Computed Tomography (CT) has revolutionized the practice of medicine over the past 40 years. It has significantly advanced our understanding of disease through improved detection and management. CT's impact spans a range of health challenges, including stroke, vascular diseases, cancer, trauma, acute abdominal pain, and diffuse lung diseases (Rubin, 2014).

作用機序

Target of Action

“Ctopa” is a common name for the drug Carbidopa . Carbidopa primarily targets the enzyme known as aromatic amino acid decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and the modification of L-DOPA to dopamine .

Mode of Action

Carbidopa acts as an inhibitor of DDC, which in turn inhibits the peripheral metabolism of levodopa .

Biochemical Pathways

The primary biochemical pathway affected by Carbidopa is the conversion of L-DOPA to dopamine . By inhibiting DDC, Carbidopa prevents the peripheral conversion of L-DOPA to dopamine, allowing more L-DOPA to reach the brain where it can be converted to dopamine . This results in an increase in dopamine levels in the brain, which can help alleviate symptoms in conditions such as Parkinson’s disease .

Pharmacokinetics

Carbidopa has a unique pharmacokinetic profile. This allows it to inhibit the peripheral metabolism of levodopa, increasing the availability of levodopa at the blood-brain barrier

Result of Action

The primary result of Carbidopa’s action is an increase in the levels of dopamine in the brain . This can help to alleviate symptoms in conditions such as Parkinson’s disease, where there is a deficiency of dopamine .

特性

IUPAC Name |

N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-10-(3-aminopropyl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N11O11S2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWWYAHWHHNCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N11O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1062.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ctopa | |

CAS RN |

103429-31-8 | |

| Record name | Phenylalanyl-cyclo(cysteinyltyrosyl-tryptophyl-ornithyl-threonyl-penicillamine)threoninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103429318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

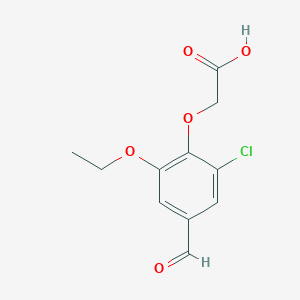

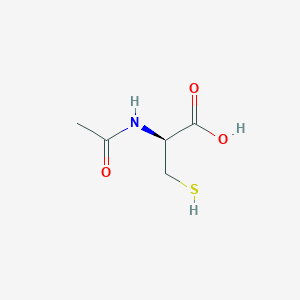

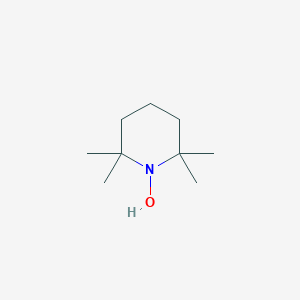

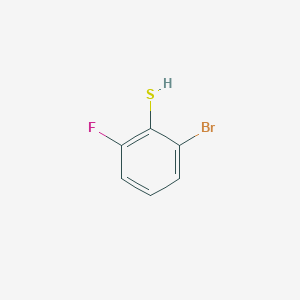

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

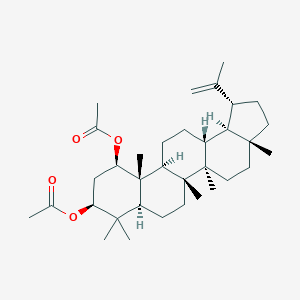

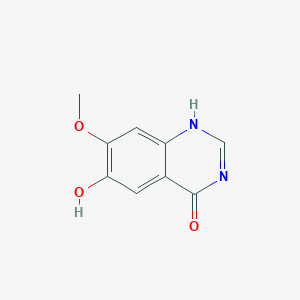

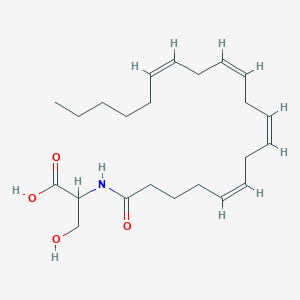

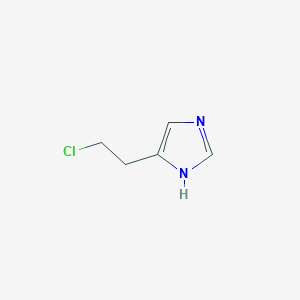

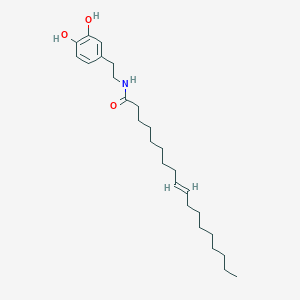

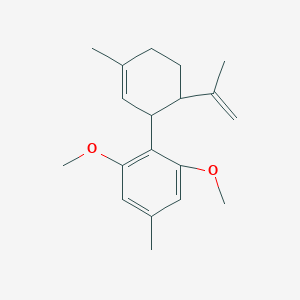

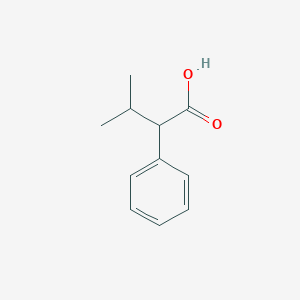

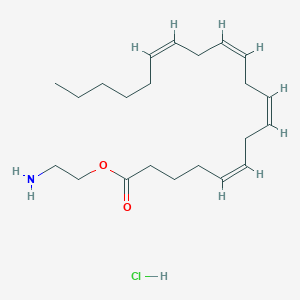

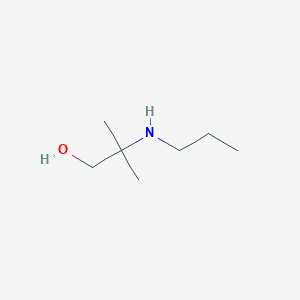

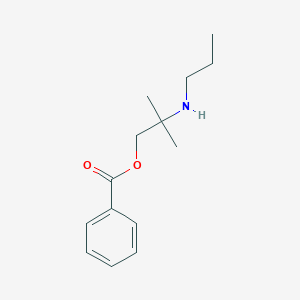

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。